(2S)-2-azidobutane
Description
(2S)-2-azidobutane (CAS: 53372-19-3) is a chiral organic compound with the molecular formula C₄H₉N₃ and a molecular weight of 99.13 g/mol . Its structure features an azide (-N₃) group attached to the second carbon of a butane chain, with stereochemical specificity at the second carbon (S-configuration). Key physicochemical properties include a polar surface area (PSA) of 48.76 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The azide group confers high reactivity, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a precursor for amines via Staudinger or reduction reactions.
Properties
Molecular Formula |
C4H9N3 |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2S)-2-azidobutane |
InChI |
InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
WOAFFPVHLXPFEG-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)N=[N+]=[N-] |
Canonical SMILES |
CCC(C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2S)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azidobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different compounds.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted butanes.
Reduction: (2S)-2-aminobutane.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
(2S)-2-azidobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug development and as a building block for biologically active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-azidobutane is primarily based on the reactivity of the azido group. The azido group can undergo various transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between (2S)-2-azidobutane and selected analogs:
Key Observations:
Functional Group Diversity: this compound’s azide group enables rapid cycloaddition reactions, unlike (2S)-2-aminobutanoic acid’s zwitterionic behavior, which is critical for protein folding .
Molecular Complexity :
- The β-lactam-containing compound () exemplifies high complexity with a bicyclic core and multiple stereocenters, contrasting sharply with the simplicity of this compound .
Chirality :
Reactivity and Stability
- Azides vs. Amines: this compound’s azide group is thermally labile and shock-sensitive, requiring careful handling. In contrast, (2S)-2-aminobutanoic acid’s amine group is stable but prone to oxidation .
- β-Lactam Sensitivity : The β-lactam ring in the compound from is highly reactive toward hydrolysis, limiting its utility outside controlled environments .
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